tert-Butyl ((5-bromopyridin-2-yl)methyl)(methyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(5-bromopyridin-2-yl)methyl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O2/c1-12(2,3)17-11(16)15(4)8-10-6-5-9(13)7-14-10/h5-7H,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJKADHIBULVNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=NC=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for various chemical reactions. Biology: In biological research, it is used to study the effects of brominated compounds on biological systems. Medicine: Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which tert-Butyl ((5-bromopyridin-2-yl)methyl)(methyl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atom plays a crucial role in its reactivity, and the tert-butyl group provides steric hindrance, affecting the compound's behavior in biological systems.
Comparison with Similar Compounds
Structural Analogues in the Pyridine-Carbamate Family
The table below compares tert-Butyl ((5-bromopyridin-2-yl)methyl)(methyl)carbamate with structurally related pyridine-carbamate derivatives:
Key Observations
- Substituent Effects : The presence of hydroxyl (-OH) or chlorine (-Cl) groups (e.g., CAS 1131041-73-0) increases polarity, affecting solubility and stability compared to the methyl-substituted target compound .
- Yield and Purity: The non-methylated analogue (CAS 1188477-11-3) achieves a higher synthesis yield (85.8%) compared to the target compound (75% yield for tert-butyl ((5-bromopyridin-3-yl)methyl)(methyl)carbamate) .
- Hazard Profile : All analogues share hazards like H302 and H315 , but halogenated derivatives (e.g., 1131041-73-0) may exhibit enhanced toxicity due to reactive substituents .
Heterocyclic Derivatives
Compounds incorporating piperidine or pyrrolidine rings demonstrate distinct reactivity profiles:
Comparison Insights
- Electronic Effects : Pyrrolidine derivatives (CAS 1088410-93-8) may enhance electron density at the pyridine nitrogen, altering catalytic coupling efficiency .
Biological Activity
tert-Butyl ((5-bromopyridin-2-yl)methyl)(methyl)carbamate is an organic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential biological activities. This compound, which contains a brominated pyridine moiety, a carbamate group, and a tert-butyl substituent, is studied for its interactions with various biological targets, including enzymes and receptors.
- Molecular Formula : C₁₁H₁₅BrN₂O₂
- Molecular Weight : 287.15 g/mol
- CAS Number : 227939-01-7
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The carbamate group can facilitate binding to enzymes, while the brominated pyridine ring may enhance the compound's lipophilicity and facilitate cellular uptake. These interactions can lead to modulation of enzyme activity and receptor signaling pathways.
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit enzyme inhibition properties. For instance, studies have shown that certain pyridine derivatives can act as inhibitors of mycobacterial ATP synthase, which is crucial for the survival of Mycobacterium tuberculosis (M.tb) . This suggests potential applications in treating tuberculosis.
Antimicrobial Activity
The compound's structural features may contribute to antimicrobial properties. Compounds containing brominated pyridine rings have been noted for their effectiveness against various pathogenic bacteria and fungi, indicating that this compound could be explored for similar activities.
Neuroprotective Effects
Preliminary studies suggest that related compounds may exhibit neuroprotective effects by reducing oxidative stress in neuronal cells. The presence of the carbamate moiety could play a role in mitigating neurodegenerative processes associated with diseases like Alzheimer's .
Case Studies and Research Findings
Applications in Medicinal Chemistry
This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its potential as a building block for drug development targeting infectious diseases and neurodegenerative disorders is under investigation.
Preparation Methods
Core Pyridine Functionalization
The synthesis begins with functionalizing the pyridine ring at the 2- and 5-positions. A common precursor, 2,5-dibromopyridine , serves as the starting material due to its commercial availability and reactivity in substitution reactions. In a Grignard reaction, 2,5-dibromopyridine reacts with isopropyl magnesium chloride at 0–20°C under inert conditions to selectively replace the bromine at the 2-position, yielding 5-bromo-2-(isopropyl)pyridine . Subsequent oxidation or transmetallation steps are avoided to preserve the bromine at the 5-position.
Introduction of the Methylene Carbamate Group
The methylene carbamate moiety is introduced via a nucleophilic substitution or coupling reaction. 5-Bromo-2-(chloromethyl)pyridine is reacted with methyl tert-butyl carbamate in the presence of a base like sodium hydride (NaH) or triethylamine (TEA). This step typically occurs in anhydrous tetrahydrofuran (THF) at 25–60°C, achieving yields of 70–85%. The reaction mechanism proceeds through deprotonation of the carbamate’s amine, followed by nucleophilic attack on the chloromethyl group.
Industrial-Scale Optimization
Solvent and Temperature Effects
Industrial protocols prioritize solvents with low toxicity and high boiling points, such as toluene or xylene , to facilitate large-scale reactions. For example, substituting THF with anhydrous methyl-THF improves reaction safety and reduces purification complexity. Temperature control is critical during Grignard reagent addition, with optimal performance observed at 0–5°C to minimize side reactions.
Catalytic and Stoichiometric Considerations
The molar ratio of 2,5-dibromopyridine to Grignard reagent significantly impacts yield. A 1:1.5 ratio minimizes excess reagent waste while maintaining >80% conversion. Catalytic amounts of 4-dimethylaminopyridine (DMAP) accelerate carbamate formation, though its use is avoided in industrial settings due to cost.
Purification and Characterization
Crystallization and Filtration
Post-reaction mixtures are acidified to pH 1–4 using hydrochloric acid , precipitating the product. Crystallization from n-heptane/toluene mixtures (3:1 v/v) yields high-purity (>99%) tert-Butyl ((5-bromopyridin-2-yl)methyl)(methyl)carbamate as a light-yellow solid. Suction filtration and drying under vacuum at 40°C ensure minimal residual solvents.
Analytical Validation
High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms purity, while mass spectrometry (ESI) verifies the molecular ion peak at m/z 287.2 [M+H]⁺. Differential scanning calorimetry (DSC) reveals a melting point range of 95–98°C, consistent with literature.
Comparative Analysis of Alternative Methods
Direct Carbamate Installation
An alternative route involves reacting 5-bromo-2-pyridinemethanol with methyl tert-butyl chloroformate in dichloromethane. This one-step method simplifies synthesis but suffers from lower yields (60–65%) due to competing esterification.
Reductive Amination
A patented method employs reductive amination of 5-bromo-2-pyridinecarbaldehyde with methyl tert-butylamine using sodium cyanoborohydride. While effective, this approach requires stringent moisture control and offers no significant yield improvement over substitution routes.
Scalability and Cost Efficiency
Batch vs. Continuous Flow
Batch processing remains dominant due to equipment availability, though continuous flow systems show promise for Grignard reactions , reducing reaction times by 40%.
Q & A
Q. Table 1: Key Spectral Signatures
| Functional Group | NMR (ppm) | NMR (ppm) |
|---|---|---|
| tert-Butyl (Boc) | 1.42 (s, 9H) | 28.1 (CH₃), 80.2 (C-O) |
| Pyridyl C5-Br | 8.21 (d, J=2.4 Hz, 1H) | 122.5 (C-Br) |
| N-CH₃ | 3.01 (s, 3H) | 37.8 (N-CH₃) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
